(R)-Hexahydroindolizin-3(2H)-one
Description
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(8aR)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one |
InChI |
InChI=1S/C8H13NO/c10-8-5-4-7-3-1-2-6-9(7)8/h7H,1-6H2/t7-/m1/s1 |
InChI Key |
IZKATSCDUREBRD-SSDOTTSWSA-N |
Isomeric SMILES |
C1CCN2[C@H](C1)CCC2=O |
Canonical SMILES |
C1CCN2C(C1)CCC2=O |
Origin of Product |
United States |
Preparation Methods
Tandem Aza-Prins-Ritter/Friedel–Crafts Cyclization
A highly stereoselective method involves the treatment of regioselectively reduced N-homoallyl imides with boron trifluoride etherate in acetonitrile. This induces an endo-trig aza-Prins cyclization followed by intermolecular Ritter/Friedel–Crafts reactions, yielding amido and phenyl hexahydroindolizin-3(2H)-one derivatives with excellent diastereoselectivity and yields up to 81% as a single isomer with cis stereochemistry at the chiral centers.
Key reaction conditions and findings:
| Parameter | Details |
|---|---|
| Starting material | N-homoallyl imides |
| Catalyst | Boron trifluoride etherate |
| Solvent | Acetonitrile |
| Temperature | Ambient temperature |
| Yield | Up to 81% |
| Diastereoselectivity | Single isomer, cis stereochemistry |
| Lewis acids screened | FeCl3, SnCl4, InCl3, Sc(OTf)3, etc. |
| Best catalyst | Boron trifluoride etherate |
Chlorinated Lewis acids gave lower yields and diastereoselectivity (FeCl3: 25% yield, 80% de; SnCl4: 17% yield).
Reduction and Hydrogenation Steps
Starting from keto or amide intermediates, reduction steps are crucial to obtain the saturated hexahydroindolizinone ring system.
LiAlH4 Reduction: Used to reduce keto intermediates to octahydroindolizin-1-ol derivatives at 0 °C in dry THF, followed by quenching with aqueous NaOH and water. This step yields alcohol intermediates with high purity.
Catalytic Hydrogenation: Platinum oxide or Pd-C catalysts under hydrogen pressure (e.g., 15 psi) in ethanol are employed to reduce unsaturated intermediates to hexahydroindolizin-3(5H)-one derivatives. Typical reaction times are 6–14 hours at elevated temperatures (e.g., 70 °C for PtO2).
Borane Reduction: Borane-methyl sulfide complex in THF at 0 °C to room temperature for 15 hours reduces amide intermediates to the corresponding amines or saturated bicyclic systems with yields around 75%.
Cross-Claisen Condensation and Cyclization
A synthetic sequence starting from picolinic acid ethyl ester involves:
- Cross-Claisen condensation with appropriate ketones or esters to form keto intermediates.
- Subsequent cyclization and reduction steps to form the hexahydroindolizinone core.
- Purification by column chromatography using hexane/ethyl acetate mixtures.
This method provides an efficient and short route to racemic hexahydroindolizin-3(5H)-one and related compounds with yields ranging from 75% to 88% in key steps.
- The stereochemistry of the product is controlled primarily during the cyclization step catalyzed by Lewis acids, with boron trifluoride etherate showing superior performance.
- The reduction steps are generally straightforward but require careful control of temperature and quenching to avoid side reactions.
- Purification is typically achieved by silica gel column chromatography using solvent mixtures such as hexane/ethyl acetate or dichloromethane/methanol.
- The methods are adaptable to produce both racemic and enantiopure forms depending on the starting materials and chiral auxiliaries used.
The preparation of (R)-Hexahydroindolizin-3(2H)-one involves a combination of stereoselective cyclization and reduction steps. The most effective methods utilize boron trifluoride etherate-catalyzed aza-Prins cyclization followed by reduction with hydride reagents or catalytic hydrogenation. These methods provide high yields, excellent stereocontrol, and are supported by detailed mechanistic studies and optimization data. The choice of method depends on the desired stereochemical outcome and available starting materials.
Chemical Reactions Analysis
Types of Reactions
®-Hexahydroindolizin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the indolizidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is frequently employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indolizidine ring.
Scientific Research Applications
®-Hexahydroindolizin-3(2H)-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-Hexahydroindolizin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Reactivity and Functional Group Influence
- Bromine and amino groups (as in ) increase reactivity for cross-coupling or nucleophilic substitution.
- Stereochemical Challenges : The absolute configuration of (7R,8R,8aS)-8-hydroxy-7-phenylhexahydroindolizin-3(5H)-one was assigned synthetically due to limitations in Mo radiation crystallography, highlighting the need for advanced techniques in stereochemical analysis.
Research Implications and Gaps
- Applications : (R)-Hexahydroindolizin-3(2H)-one serves as a scaffold for natural product synthesis, while brominated analogs (e.g., ) are valuable intermediates in drug discovery.
- Data Limitations : Compounds like 3,4,6,7,8,9-hexahydropyrido[3,4-b]indolizin-1(2H)-one lack detailed spectral or safety data, necessitating further characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
